Cyanacure

Description

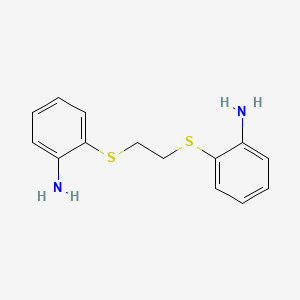

Structure

3D Structure

Properties

IUPAC Name |

2-[2-(2-aminophenyl)sulfanylethylsulfanyl]aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2S2/c15-11-5-1-3-7-13(11)17-9-10-18-14-8-4-2-6-12(14)16/h1-8H,9-10,15-16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSYVFGQQLJNJJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N)SCCSC2=CC=CC=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0051495 | |

| Record name | 2,2'-(Ethylenedithio)dianiline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0051495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White or light tan powder with an ester odor; [Air Products and Chemicals MSDS] | |

| Record name | Cyanacure | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12363 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

52411-33-3 | |

| Record name | 1,2-Bis[2-aminophenylthio]ethane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52411-33-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyanacure | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052411333 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenamine, 2,2'-[1,2-ethanediylbis(thio)]bis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,2'-(Ethylenedithio)dianiline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0051495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2'-(ethylenedithio)dianiline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.620 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Cyanacure®: A Diamine Curative for Polyurethane Elastomers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyanacure® is the trade name for the chemical compound 2,2'-(1,2-Ethanediylbis(thio))bisbenzenamine. It is a highly effective aromatic diamine curative primarily used in the production of polyurethane elastomers. Developed as a safer alternative to traditional curing agents like 4,4'-methylene-bis(2-chloroaniline) (MBCA or MOCA), which is a suspected carcinogen, this compound® offers a favorable balance of processing characteristics and final product performance.[1] This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of this compound®, with a focus on its role in polyurethane chemistry.

Chemical Structure and Identification

The chemical identity of this compound® is well-defined. It is systematically named 2,2'-(1,2-Ethanediylbis(thio))bisbenzenamine or 2,2'-(Ethylenedithio)dianiline.[2] Its structure is characterized by two aminophenyl groups linked by an ethanedithio bridge.

References

An In-Depth Technical Guide to the Cyanacure Mechanism of Action in Polyurethane Curing

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mechanism of action of Cyanacure, chemically identified as 2,2'-(Ethylenedithio)dianiline, in the curing of polyurethane systems. This compound serves as a potent aromatic diamine curative, primarily functioning as a chain extender in the polymerization process. Its reaction with isocyanate prepolymers leads to the formation of polyurea linkages, which significantly influence the final properties of the cured polyurethane elastomer. This document details the chemical reactions, thermodynamics, and kinetics of the curing process, and outlines the impact of this compound on the mechanical and thermal properties of the resulting polymer. Detailed experimental protocols for analyzing the curing process and characterizing the final product are also provided.

Introduction

Polyurethanes are a versatile class of polymers with a wide range of applications, owing to their tunable mechanical and thermal properties. The final characteristics of a polyurethane product are critically dependent on the chemical nature of its constituent monomers and the curing agent employed. Aromatic diamines are a key class of curatives that react with isocyanate-terminated prepolymers to form poly(urethane-urea) elastomers.

This compound, with the chemical name 2,2'-(Ethylenedithio)dianiline, is an aromatic diamine curative that has been utilized as a replacement for other aromatic diamines like 4,4'-methylene-bis(2-chloroaniline) (MBCA or MOCA). The primary function of this compound in polyurethane curing is to act as a chain extender, reacting with isocyanate groups to form urea linkages. This reaction builds the polymer chain and introduces hard segments that contribute to the final physical properties of the elastomer.

Chemical Identity and Physical Properties of this compound

This compound is an aromatic diamine with the following chemical structure:

Chemical Name: 2,2'-(1,2-Ethanediylbis(thio))bisbenzenamine[1] Synonyms: 2,2'-(Ethylenedithio)dianiline, Bis(o-aminophenylthio)ethane[1] CAS Number: 52411-33-3 Molecular Formula: C14H16N2S2[1] Molecular Weight: 276.42 g/mol

| Property | Value | Reference |

| Appearance | White or light tan powder | [1] |

| Odor | Ester-like | [1] |

Mechanism of Action in Polyurethane Curing

The curing of a polyurethane prepolymer with this compound involves a nucleophilic addition reaction between the primary amine groups (-NH2) of the this compound molecule and the isocyanate groups (-NCO) of the prepolymer. This reaction results in the formation of urea linkages (-NH-CO-NH-).

The Curing Reaction

The fundamental reaction can be depicted as follows:

Caption: Reaction of an isocyanate-terminated prepolymer with this compound.

The two primary amine groups on the this compound molecule can each react with an isocyanate group, thus extending the polymer chain. The aromatic rings and the urea groups form rigid, "hard" segments within the polymer matrix, while the polyol backbone of the prepolymer constitutes the flexible, "soft" segments. The microphase separation of these hard and soft segments is crucial in determining the elastomeric properties of the final material.

Signaling Pathway of Curing

The overall curing process can be visualized as a network formation process:

Caption: Logical workflow of the polyurethane curing process with this compound.

Quantitative Data on Curing and Final Properties

Curing Characteristics

| Parameter | Typical Value Range for Aromatic Diamine Curatives | Notes |

| Pot Life | 5 - 30 minutes | Highly dependent on temperature, catalyst, and stoichiometry. |

| Gel Time | 10 - 60 minutes | The point at which the mixture transitions from a liquid to a solid. |

| Cure Temperature | 70 - 120 °C | Post-curing at elevated temperatures is often required to achieve optimal properties. |

Mechanical Properties of Cured Polyurethane

The use of aromatic diamine curatives like this compound typically imparts high hardness, tensile strength, and abrasion resistance to the polyurethane elastomer.

| Property | Typical Value Range for Aromatic Diamine Cured Polyurethane |

| Hardness (Shore A/D) | 80A - 75D |

| Tensile Strength (MPa) | 20 - 50 |

| Elongation at Break (%) | 200 - 600 |

| Tear Strength (kN/m) | 50 - 150 |

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the curing process and the final properties of a polyurethane system cured with this compound.

Differential Scanning Calorimetry (DSC) for Curing Analysis

Objective: To determine the heat of reaction, onset of curing temperature, and glass transition temperature (Tg) of the cured polymer.

Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of the freshly mixed polyurethane prepolymer and this compound into a hermetically sealed aluminum DSC pan.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

-

Thermal Program:

-

Equilibrate the sample at a low temperature (e.g., -50 °C).

-

Ramp the temperature at a constant heating rate (e.g., 10 °C/min) to a temperature above the expected curing completion (e.g., 250 °C).

-

Hold at the high temperature for a few minutes to ensure complete curing.

-

Cool the sample back to the starting temperature.

-

Perform a second heating ramp at the same rate to determine the Tg of the fully cured polymer.

-

-

Data Analysis:

-

Integrate the exothermic peak in the first heating scan to determine the total heat of reaction (ΔH).

-

Determine the onset and peak temperatures of the curing exotherm.

-

Determine the glass transition temperature (Tg) from the step change in the heat flow curve of the second heating scan.

-

Caption: Experimental workflow for DSC analysis of polyurethane curing.

Thermogravimetric Analysis (TGA) for Thermal Stability

Objective: To assess the thermal stability and decomposition profile of the cured polyurethane.

Methodology:

-

Sample Preparation: Place a small, accurately weighed sample (10-20 mg) of the fully cured polyurethane into a TGA pan.

-

Instrument Setup: Place the pan onto the TGA balance.

-

Thermal Program: Heat the sample from ambient temperature to a high temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).

-

Data Analysis:

-

Plot the sample weight as a function of temperature.

-

Determine the onset of decomposition temperature (the temperature at which significant weight loss begins).

-

Determine the temperature of maximum decomposition rate from the derivative of the TGA curve (DTG).

-

Determine the percentage of residue at the final temperature.

-

Measurement of Pot Life and Gel Time

Objective: To determine the working time of the polyurethane system.

Methodology:

-

Mixing: Thoroughly mix the polyurethane prepolymer and this compound in the desired stoichiometric ratio at a controlled temperature.

-

Pot Life: Start a timer immediately after mixing. The pot life is the time taken for the initial viscosity of the mixture to double. This can be measured using a viscometer.

-

Gel Time: Periodically probe the mixture with a spatula or a dedicated gel time meter. The gel time is the point at which the mixture no longer forms a continuous liquid stream when drawn up with the probe.

Conclusion

This compound (2,2'-(Ethylenedithio)dianiline) is an effective aromatic diamine curative for polyurethane elastomers. Its mechanism of action is centered on the formation of polyurea linkages through reaction with isocyanate groups, leading to a polymer with distinct hard and soft segments. This microstructure imparts desirable mechanical and thermal properties to the final material. The curing process and the properties of the resulting polyurethane can be systematically characterized using techniques such as DSC, TGA, and rheological measurements. This guide provides a foundational understanding for researchers and professionals working with this compound and similar polyurethane curing systems.

References

Cyanacure™ Curative: A Technical Guide to its Physical and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyanacure™, with the chemical name 1,2-bis(2-aminophenylthio)ethane, is a diamine curative agent historically used in the production of polyurethane elastomers. It serves as a chain extender and crosslinker for isocyanate-terminated prepolymers, such as Adiprene L-100, to form robust polyurethane/urea elastomers. This technical guide provides an in-depth overview of the core physical and chemical properties of this compound™, including its performance characteristics in polyurethane formulations.

Chemical and Physical Properties

This compound™ is a solid at room temperature, appearing as a white or light tan powder with a faint ester-like odor.[1] The fundamental chemical and physical properties of 1,2-bis(2-aminophenylthio)ethane are summarized below.

| Property | Value | Reference |

| Chemical Name | 1,2-bis(2-aminophenylthio)ethane | |

| Synonyms | This compound, 2,2'-(Ethylenedithio)dianiline | [1] |

| CAS Number | 52411-33-3 | [1] |

| Molecular Formula | C₁₄H₁₆N₂S₂ | |

| Molecular Weight | 276.4 g/mol | [1] |

| Physical Form | Solid, powder | [2] |

| Appearance | White or light tan | [1] |

| Odor | Ester-like | [1] |

Performance in Polyurethane Systems

When used as a curative for isocyanate-terminated prepolymers like Adiprene L-100, this compound™ imparts specific mechanical properties to the resulting elastomer.

| Performance Property (with Adiprene L-100) | Value |

| Pot Life | 10 - 20 minutes |

| Hardness (Shore A) | 90 - 95 |

| Tear Strength | Approximately 350 - 700 pli |

Experimental Protocols

Synthesis of 1,2-bis(2-aminophenylthio)ethane

Two primary synthetic routes for 1,2-bis(2-aminophenylthio)ethane have been documented:

-

From Benzothiazole: This method involves the hydrolysis of benzothiazole using sodium hydroxide, followed by a reaction with dichloroethane.[3]

-

From 2-Aminothiophenol: This approach involves the deprotonation of 2-aminothiophenol with a base like sodium ethoxide, followed by a reaction with dibromoethane.[3] A typical lab-scale procedure involves the dropwise addition of dibromoethane to a refluxing solution of 2-aminothiophenol and sodium in anhydrous ethanol. The crude product is then precipitated by adding the reaction mixture to ice-water and can be further purified by crystallization from ethanol.[3]

Curing Mechanism

The primary amine groups of this compound™ are highly reactive towards the isocyanate (-NCO) groups of the prepolymer. This reaction forms urea linkages, resulting in the formation of a crosslinked polyurethane/urea elastomer. Each primary amine group contains two active hydrogens, allowing it to react with two isocyanate groups, which leads to the development of a robust polymer network.

Caption: Curing reaction of an isocyanate-terminated prepolymer with this compound™.

Experimental Workflow for Polyurethane Elastomer Characterization

The characterization of polyurethane elastomers cured with this compound™ typically involves a series of standardized tests to evaluate their mechanical properties.

Caption: Workflow for the preparation and mechanical testing of polyurethane elastomers.

References

Cyanacure: A Technical Guide to Laboratory Health and Safety

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the health and safety considerations for the laboratory use of Cyanacure, also known by its chemical name 1,2-Bis[2-aminophenylthio]ethane.[1] this compound is utilized in various industrial and scientific research applications, including as a curing agent for polyurethane elastomers.[1][2] It has been considered as a substitute for 4,4'-methylene bis(2-chloroaniline) (MOCA), a regulated carcinogen.[3][4][5][6][7][8] This document outlines the potential hazards, summarizes key safety data, and provides recommended protocols for safe handling and emergency procedures.

Hazard Identification and Classification

This compound is a chemical that requires careful handling due to its potential health effects. Studies have indicated that this compound exhibits mutagenic activity in Salmonella typhimurium tester strains TA98 and TA100.[9]

Signal Word: Warning

Hazard Statements:

-

Causes skin irritation.

-

Causes serious eye irritation.

-

May cause respiratory irritation.

Precautionary Statements:

-

Avoid breathing dust/fume/gas/mist/vapors/spray.[1]

-

Wash skin thoroughly after handling.

-

Wear protective gloves/protective clothing/eye protection/face protection.[1]

-

IF ON SKIN: Wash with plenty of water.[1]

-

IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

-

Store in a well-ventilated place. Keep container tightly closed.[1]

Physical and Chemical Properties

A summary of the known physical and chemical properties of this compound is presented in the table below.

| Property | Value |

| Chemical Name | 2,2'-(ethylenedithio)dianiline[1] |

| Synonyms | This compound; EINECS 257-901-9; 2-({2-[(2-AMINOPHENYL)THIO]ETHYL}THIO)ANILINE[1] |

| CAS Number | 52411-33-3[1] |

| Molecular Formula | C14H16N2S2 |

| Molecular Weight | 276.42 g/mol |

| Appearance | No data available |

| Odor | No data available |

| Melting Point/Freezing Point | No data available |

| Boiling Point and Boiling Range | No data available |

| Flash Point | No data available |

| Evaporation Rate | No data available |

| Flammability (solid, gas) | No data available |

| Upper/Lower Flammability or Explosive Limits | No data available |

| Vapor Pressure | No data available |

| Vapor Density | No data available |

| Relative Density | No data available |

| Solubility(ies) | No data available |

| Partition Coefficient: n-octanol/water | No data available |

| Auto-ignition Temperature | No data available |

| Decomposition Temperature | No data available |

| Viscosity | No data available |

Note: "No data available" indicates that this information was not specified in the reviewed safety data sheets.

Experimental Protocols and Safe Handling

Adherence to strict safety protocols is mandatory when working with this compound in a laboratory setting. The following sections detail the necessary procedures for safe handling, storage, and disposal.

Personal Protective Equipment (PPE)

The following diagram illustrates the essential personal protective equipment required when handling this compound.

Caption: Required Personal Protective Equipment for Handling this compound.

Engineering Controls and Laboratory Practices

Proper engineering controls and laboratory practices are crucial for minimizing exposure to this compound.

-

Ventilation: Always handle this compound in a well-ventilated area.[1] Use of a chemical fume hood is strongly recommended.

-

Handling: Avoid contact with skin and eyes.[1] Avoid the formation of dust and aerosols.[1] Use non-sparking tools to prevent fire caused by electrostatic discharge.[1]

-

Hygiene: Wash hands thoroughly after handling.[1] Contaminated clothing should be removed and washed before reuse.

Storage and Disposal

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[1]

-

Disposal: Dispose of adhered or collected material promptly in accordance with appropriate local, state, and federal regulations.[1]

Emergency Procedures

In the event of an emergency involving this compound, follow the procedures outlined below.

First-Aid Measures

The following diagram outlines the immediate first-aid steps to be taken in case of exposure.

Caption: First-Aid Measures for this compound Exposure.

Spill and Leak Procedures

In the event of a spill or leak, the following workflow should be initiated.

Caption: Workflow for Responding to a this compound Spill.

Toxicological Information

Detailed toxicological data for this compound is not extensively available in the public domain. However, its classification and the results of mutagenicity tests warrant a high degree of caution.

| Endpoint | Result |

| Acute Toxicity | No data available |

| Skin Corrosion/Irritation | Causes skin irritation |

| Serious Eye Damage/Irritation | Causes serious eye irritation |

| Respiratory or Skin Sensitization | No data available |

| Germ Cell Mutagenicity | Showed mutagenic activity in Salmonella typhimurium tester strains TA98 and TA100[9] |

| Carcinogenicity | No data available |

| Reproductive Toxicity | No data available |

| STOT-Single Exposure | May cause respiratory irritation |

| STOT-Repeated Exposure | No data available |

| Aspiration Hazard | No data available |

This technical guide is intended to provide essential health and safety information for the laboratory use of this compound. It is imperative that all users familiarize themselves with this information and the relevant Safety Data Sheets before handling this chemical. Always prioritize safety and adhere to established laboratory protocols.

References

- 1. echemi.com [echemi.com]

- 2. WO1994013722A1 - Polyurethanes cured with 4,4'-methylene-bis-(3-chloro-2,6-diethylaniline) - Google Patents [patents.google.com]

- 3. saeidsoltanbeigi.ir [saeidsoltanbeigi.ir]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. 4,4′-METHYLENEBIS(2-CHLOROBENZENAMINE) - Chemical Agents and Related Occupations - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. publications.iarc.who.int [publications.iarc.who.int]

- 8. publications.iarc.who.int [publications.iarc.who.int]

- 9. publications.iarc.who.int [publications.iarc.who.int]

Navigating the Solubility of Cyanacure: A Technical Guide for Researchers

Solubility Profile of Cyanacure

A comprehensive search of available chemical literature and safety data sheets did not yield specific quantitative solubility data for this compound in common laboratory solvents. The compound is primarily documented in the context of its synthesis and application as a curing agent in the production of bismaleimide resins.

In the absence of established data, experimental determination is necessary. The following sections outline a general protocol and logical workflow for assessing the solubility of this compound in a laboratory setting.

Experimental Protocol for Solubility Determination

The following is a generalized method for determining the solubility of a solid compound like this compound in various solvents. This protocol can be adapted based on the specific laboratory equipment and the nature of the solvent.

Objective: To determine the solubility of this compound in a given solvent at a specific temperature.

Materials:

-

This compound

-

Selected laboratory solvents (e.g., water, ethanol, methanol, acetone, ethyl acetate, dichloromethane, toluene, hexane)

-

Analytical balance

-

Vials or test tubes with secure caps

-

Magnetic stirrer and stir bars or a vortex mixer

-

Constant temperature bath or incubator

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

High-Performance Liquid Chromatography (HPLC) or UV-Visible Spectrophotometer for concentration measurement

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a known volume of the selected solvent in a vial. The presence of undissolved solid is crucial to ensure saturation.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature bath set to the desired experimental temperature (e.g., 25 °C) and stir vigorously for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, cease stirring and allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the collected supernatant through a syringe filter compatible with the solvent to remove any undissolved particles.

-

-

Analysis:

-

Prepare a series of standard solutions of this compound with known concentrations in the same solvent.

-

Analyze the filtered supernatant and the standard solutions using a suitable analytical method (e.g., HPLC or UV-Vis spectrophotometry) to determine the concentration of this compound in the saturated solution.

-

The determined concentration represents the solubility of this compound in that solvent at the specified temperature.

-

-

Data Reporting:

-

Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL), milligrams per milliliter (mg/mL), or moles per liter (mol/L).

-

Repeat the experiment at different temperatures if a temperature-dependent solubility profile is required.

-

Logical Workflow for Solubility Assessment

The following diagram illustrates the logical steps involved in a typical solubility determination experiment.

Caption: A logical workflow for determining the solubility of a compound.

This generalized guide provides a starting point for researchers to systematically determine the solubility of this compound in various laboratory solvents. The resulting data will be invaluable for its application in drug development and other scientific research.

An In-Depth Technical Guide to Cyanacure (1,2-Bis(2-aminophenylthio)ethane): Early Research and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the early research and core applications of Cyanacure, chemically known as 1,2-bis(2-aminophenylthio)ethane. While the name might suggest a compound of interest in pharmaceutical or biological research, early studies on this compound are rooted in materials science, specifically as a safer alternative to conventional urethane curing agents. This document summarizes the foundational knowledge of its chemical properties, synthesis, and primary application, with a focus on the quantitative data and experimental methodologies described in early technical reports.

Chemical Identity

This compound is the trade name for the chemical compound 1,2-bis(2-aminophenylthio)ethane. Its chemical structure and various synonyms are presented below.

| Identifier | Value |

| Chemical Name | 1,2-Bis(2-aminophenylthio)ethane |

| Synonyms | This compound, 2,2'-(1,2-Ethanediylbis(thio))bisbenzenamine, 2,2'-(Ethylenedithio)dianiline, Bis(o-aminophenylthio)ethane |

| CAS Number | 52411-33-3 |

| Molecular Formula | C₁₄H₁₆N₂S₂ |

| Molecular Weight | 276.42 g/mol |

Early Research: A Replacement for a Suspected Carcinogen

The primary driver for the development and early research into this compound was the need for a safer alternative to 4,4'-methylene-bis-2-chloroaniline (MBCA), a common polyurethane curative that was identified as a suspected carcinogen[1]. A key early document is a 1982 technical report that details the evaluation of this compound as a curative for Adiprene L-100, a liquid urethane polymer[1].

The 1982 report provides a quantitative comparison of the performance of this compound and MBCA as curing agents for Adiprene L-100. The following table summarizes the key findings from the report's abstract[1].

| Parameter | This compound | MBCA (MOCA) | Reference |

| Pot Life | 10 - 12 minutes | 12 - 15 minutes | [1] |

| Maximum Cure Temperature | 90 °C | 113 °C | [1] |

| Cured Part Properties | As strong, somewhat more elastic | Strong | [1] |

Synthesis of 1,2-Bis(2-aminophenylthio)ethane

While early documentation on the synthesis is found in patent literature, later research has focused on developing scalable synthesis methods. A common approach involves the reaction of 2-aminothiophenol with a dihaloethane.

A representative experimental protocol for the synthesis of 1,2-bis(2-aminophenylthio)ethane is as follows:

-

Deprotonation of 2-aminothiophenol: 2-aminothiophenol is reacted with a base, such as sodium ethoxide or sodium hydroxide, in a suitable solvent like ethanol to form the sodium salt.

-

Reaction with Dihaloethane: 1,2-dichloroethane or 1,2-dibromoethane is added to the solution of the deprotonated 2-aminothiophenol.

-

Reaction and Work-up: The reaction mixture is heated to facilitate the nucleophilic substitution reaction. After the reaction is complete, the mixture is cooled, and the product is isolated through filtration and purified by recrystallization.

References

Methodological & Application

Application Notes and Protocols for Curing Adiprene L-100 with Cyanacure

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and a detailed experimental protocol for the use of Cyanacure as a curing agent for Adiprene L-100, a liquid urethane prepolymer. This combination yields a strong, rubbery solid polyurethane suitable for a variety of applications.

Introduction

Adiprene L-100 is a versatile liquid urethane polymer that, when cured with a suitable agent, forms a durable elastomer with high tensile strength, resilience, and excellent resistance to abrasion, oils, and solvents.[1] this compound, an amine-based curing agent, serves as a safer alternative to traditional curatives like 4,4'-methylene-bis-2-chloroaniline (MBCA, or MOCA), which is a suspected carcinogen.[2] This document outlines the procedures for safely handling these materials and for producing consistent, high-quality cured polyurethane elastomers.

Materials and Properties

A summary of the key materials and their relevant properties is provided below.

Adiprene L-100

Adiprene L-100 is a TDI-terminated polyether-based prepolymer. Its properties can vary slightly between batches, so it is crucial to refer to the manufacturer's certificate of analysis for the specific %NCO value of the lot being used.

| Property | Value |

| Form | Liquid |

| %NCO (Typical) | 4.0 - 4.4 |

| Viscosity | Varies with temperature |

| Storage | Store in a dry environment, away from moisture |

This compound

This compound is an amine-based curing agent. It is important to source the technical data sheet for the specific batch of this compound to determine its amine equivalent weight for accurate stoichiometric calculations.

| Property | Value |

| Form | White or light tan powder |

| Odor | Ester-like |

| Pot Life with Adiprene L-100 | 10 - 12 minutes |

| Recommended Max. Cure Temperature | 90°C |

Health and Safety Precautions

3.1. Adiprene L-100: This prepolymer contains a small amount of free toluene diisocyanate (TDI), which is a sensitizer and can cause respiratory irritation. Always handle Adiprene L-100 in a well-ventilated area, preferably within a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

3.2. This compound: As an amine-based compound, this compound may cause skin and eye irritation. Handle with the same level of care as Adiprene L-100, using appropriate PPE.

Experimental Protocol

This protocol details the manual mixing and curing process for Adiprene L-100 and this compound. For improved consistency and quality, especially in larger-scale production, a dynamic mixing system is recommended.[3]

Calculation of Mixing Ratio

The precise mixing ratio of this compound to Adiprene L-100 is critical for achieving the desired final properties. The ratio is determined by the stoichiometry of the isocyanate groups (-NCO) in the Adiprene L-100 and the amine groups (-NH2) in the this compound. The following formula should be used to calculate the parts by weight of this compound per 100 parts of Adiprene L-100 (phr):

-

Amine Equivalent Weight of this compound: Obtain this value from the supplier's technical data sheet.

-

%NCO of Adiprene L-100: Obtain this value from the supplier's certificate of analysis for the specific lot.

-

42.02: The molecular weight of the NCO group.

-

Stoichiometric Factor: This is typically between 90% and 105%. A factor of 95% is often a good starting point for a balance of properties. Adjusting this factor can modify the hardness of the cured material; a higher stoichiometric ratio generally results in a harder polyurethane.[3]

Equipment and Materials

-

Adiprene L-100 prepolymer

-

This compound curative

-

Vacuum oven or desiccator

-

Heating oven

-

Mixing vessel (e.g., disposable plastic beaker)

-

Stirring rod or mechanical mixer

-

Mold (pre-treated with a mold release agent)

-

Personal Protective Equipment (PPE): safety glasses, gloves, lab coat

Procedure

-

Preparation of Materials:

-

Preheat the Adiprene L-100 to 80°C to reduce its viscosity.

-

Place the required amount of this compound in a separate container and heat in an oven to a temperature that ensures it is dry and free-flowing.

-

Preheat the mold to the curing temperature (e.g., 90°C).

-

-

Degassing the Prepolymer:

-

Place the heated Adiprene L-100 in a vacuum oven or desiccator connected to a vacuum pump.

-

Apply a vacuum to degas the prepolymer until bubbling subsides. This removes dissolved gases that can cause voids in the final product.

-

-

Mixing:

-

Carefully weigh the degassed Adiprene L-100 into the mixing vessel.

-

Weigh the calculated amount of this compound and add it to the Adiprene L-100.

-

Immediately begin mixing thoroughly but carefully to avoid introducing excessive air. A mechanical mixer can be used for better consistency. The pot life is approximately 10-12 minutes, so this step must be completed efficiently.[2]

-

-

Casting:

-

Pour the mixture into the preheated and mold-released mold.

-

If necessary, place the filled mold back under vacuum briefly to remove any air bubbles introduced during mixing and pouring.

-

-

Curing:

-

Place the mold in an oven preheated to the desired curing temperature. A typical curing cycle is 2 hours at 93°C.[3] However, a maximum temperature of 90°C is also recommended for this compound.[2] The optimal time and temperature may need to be determined experimentally based on the part size and desired properties.

-

After the initial heat cure, a post-cure at a lower temperature or at room temperature for several days may be beneficial to achieve ultimate physical properties.

-

-

Demolding:

-

Once the curing cycle is complete, allow the mold to cool to room temperature before demolding the part.

-

Expected Results and Data Presentation

The properties of the cured polyurethane can be tailored by adjusting the stoichiometric ratio of this compound.

| Property | Typical Values |

| Hardness (Shore A) | 84 (at a standard cure)[3] |

| 88 - 92 (with increased this compound ratio)[3] | |

| Pot Life | 10 - 12 minutes[2] |

| Cure Profile | 2 hours at 93°C[3] or lower at 90°C[2] |

Visualizations

Experimental Workflow

Caption: Workflow for curing Adiprene L-100 with this compound.

Polyurethane Formation Signaling Pathway

Caption: Chemical reaction pathway for polyurethane formation.

References

Application Notes and Protocols for Formulating Polyurethane Elastomers with Cyanacure

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive guide to formulating and processing high-performance polyurethane elastomers using Cyanacure as a diamine curative. This compound, with the chemical name 1,2-bis(2-aminophenylthio)ethane, serves as a safer alternative to traditional curatives like 4,4'-methylene-bis(2-chloroaniline) (MOCA), which is a suspected carcinogen. This document outlines the necessary calculations, processing steps, and expected material properties to successfully incorporate this compound into your polyurethane formulations, with a specific focus on its use with isocyanate-terminated prepolymers such as Adiprene L-100.

Materials and Equipment

Materials

-

Prepolymer: Isocyanate-terminated polyurethane prepolymer (e.g., Adiprene L-100). The isocyanate content (%NCO) of the prepolymer is a critical parameter for formulation calculations.

-

Curative: this compound.

-

Solvent (for cleaning): Anhydrous isopropyl alcohol, acetone, or methyl ethyl ketone (MEK).

-

Mold Release Agent: A silicone- or wax-based release agent suitable for polyurethanes.

Equipment

-

Mechanical Stirrer: With adjustable speed control.

-

Vacuum Chamber and Pump: For degassing the mixed polymer.

-

Temperature-Controlled Oven: For preheating components and curing the final elastomer.

-

Molds: Made of aluminum, steel, or silicone rubber, appropriate for the desired part geometry.

-

Personal Protective Equipment (PPE): Safety glasses with side shields, nitrile gloves, and a lab coat. Work in a well-ventilated area or under a fume hood.

-

Analytical Balance: For accurate weighing of components.

Formulation Calculations

The key to achieving desired properties in a polyurethane elastomer is the correct stoichiometric ratio of the curative to the prepolymer. This is determined by the isocyanate content (%NCO) of the prepolymer and the equivalent weight of both the prepolymer and the curative.

Equivalent Weight (EW): The mass of a substance that will react with one equivalent of another substance.

-

Prepolymer Equivalent Weight (EW_prepolymer):

Where 4202 is the molecular weight of the NCO group (42.02 g/mol ) multiplied by 100.

-

This compound Equivalent Weight (EW_curative): The equivalent weight of this compound is 138.2 g/eq [1].

Stoichiometry (Mix Ratio): The amount of curative required is typically expressed in parts by weight per 100 parts of prepolymer (php). A stoichiometry of 95% is often used to ensure all isocyanate groups have reacted and to optimize certain physical properties.

-

Parts of Curative per 100 Parts of Prepolymer (php):

Example Calculation (Adiprene L-100 and this compound at 95% Stoichiometry):

-

Adiprene L-100 %NCO: 3.95 - 4.30% (we will use an average of 4.125%)

-

EW_prepolymer (Adiprene L-100): 4202 / 4.125 = 1018.7 g/eq

-

EW_curative (this compound): 138.2 g/eq

Therefore, for every 100 grams of Adiprene L-100, approximately 12.9 grams of this compound are required for a 95% stoichiometric cure.

Experimental Protocols

Pre-Processing and Component Preparation

-

Prepolymer Preparation: Pre-heat the isocyanate-terminated prepolymer (e.g., Adiprene L-100) to 80-100°C (176-212°F) to reduce its viscosity. It is crucial to blanket the prepolymer with dry nitrogen during heating to prevent moisture contamination, which can lead to unwanted side reactions and foaming.

-

Curative Preparation: this compound is a solid at room temperature. It should be melted at approximately 115-125°C (239-257°F) until it is a clear, homogenous liquid. Avoid overheating, which can cause degradation.

-

Mold Preparation: Thoroughly clean the mold to remove any residual contaminants. Apply a thin, uniform coat of a suitable mold release agent and allow it to dry completely. Pre-heat the mold to the recommended curing temperature (e.g., 90°C or 194°F) in an oven.

Mixing, Degassing, and Casting

-

Mixing: In a clean, dry mixing container, add the pre-weighed amount of the hot prepolymer. While stirring at a low speed to minimize air entrapment, slowly add the molten this compound. Continue mixing for 2-3 minutes until the mixture is uniform in color and consistency.

-

Degassing: Immediately transfer the mixed liquid to a vacuum chamber. Apply a vacuum of 28-29 inHg (95-98 kPa) until the mixture foams and then collapses. This process typically takes 1-2 minutes and removes any entrapped air bubbles, which can cause voids in the final product.

-

Casting: Carefully pour the degassed mixture into the pre-heated mold. Pour in a steady stream into one corner of the mold to allow the liquid to flow across the mold cavity, which helps to prevent the formation of air pockets.

Curing and Post-Curing

-

Curing: Place the filled mold in a pre-heated oven. For a this compound-cured system with a prepolymer like Adiprene L-100, a typical initial cure is at 90°C (194°F) for 16 hours . This is a lower curing temperature compared to MOCA-cured systems[2].

-

Demolding: After the initial cure, remove the mold from the oven and allow it to cool to room temperature. Carefully demold the part. The part will have developed a significant portion of its final properties but may still be "green."

-

Post-Curing: To achieve optimal physical properties, a post-curing step is recommended. This typically involves aging the demolded part at room temperature (20-25°C or 68-77°F) for 7 days.

Data Presentation

Formulation and Processing Parameters

| Parameter | Value | Reference |

| Curative | This compound | - |

| Prepolymer Example | Adiprene L-100 | [2] |

| This compound Equivalent Weight | 138.2 g/eq | [1] |

| Adiprene L-100 %NCO | 3.95 - 4.30% | |

| Stoichiometry Range | 90 - 105% | |

| Pot Life | 10 - 12 minutes | [2] |

| Curing Temperature | 90°C (194°F) | [2] |

| Curing Time | 16 hours | |

| Post-Curing | 7 days at room temperature |

Typical Mechanical Properties of this compound-Cured Polyurethane Elastomers

The following table provides an estimate of the mechanical properties that can be expected from a polyurethane elastomer formulated with this compound and a prepolymer like Adiprene L-100. Actual values will vary depending on the specific prepolymer, stoichiometry, and processing conditions. This compound-cured elastomers are generally characterized as being strong but more elastic than their MOCA-cured counterparts[2].

| Property | Test Method | Typical Value Range |

| Hardness | ASTM D2240 | 85 - 95 Shore A |

| Tensile Strength | ASTM D412 | 30 - 45 MPa (4350 - 6525 psi) |

| Elongation at Break | ASTM D412 | 350 - 500% |

| Tear Strength (Die C) | ASTM D624 | 70 - 90 kN/m (400 - 515 pli) |

| Compression Set (22h @ 70°C) | ASTM D395B | 25 - 40% |

Visualizations

Polyurethane Elastomer Formulation Workflow

References

Application Notes and Protocols for Polyurethane Synthesis Using Diamine Curatives

For the attention of: Researchers, scientists, and drug development professionals.

Subject: Guidelines on the use of diamine curatives, with a focus on products historically known as Cyanacure®, for polyurethane synthesis.

Introduction

Polyurethanes are a versatile class of polymers synthesized through the reaction of a di- or poly-isocyanate with a polyol. The properties of the final polyurethane product are highly dependent on the choice of isocyanate, polyol, and the chain extender or curative. Diamine curatives, such as 1,2-Bis(2-aminophenylthio)ethane (the chemical identity of products formerly marketed as this compound®), are used to build the polymer chain, resulting in polyurethanes with excellent physical and mechanical properties, including high tensile strength, tear resistance, and thermal stability.

These application notes provide a general overview of the use of such diamine curatives in the synthesis of polyurethane elastomers.

Data Presentation: Mixing Ratios and Pot Life

The precise mixing ratio of the diamine curative with an isocyanate prepolymer is crucial for achieving the desired polymer properties. This ratio is determined by the equivalent weight of the curative and the percent NCO (isocyanate) content of the prepolymer. The stoichiometry is typically expressed as a percentage of the theoretical amount of curative required to react with all the isocyanate groups.

The pot life, or gel time, is the period during which the mixed system remains liquid enough to be processed. It is highly dependent on the reactivity of the components, the mixing temperature, and the mass of the mixture.

The following tables are templates that should be populated with data from the specific technical data sheets of the materials being used.

Table 1: Example Mixing Ratios of Diamine Curative with Various Isocyanate Prepolymers

| Diamine Curative Product | Isocyanate Prepolymer | % NCO of Prepolymer | Curative Stoichiometry (%) | Mixing Ratio (by weight) |

| [Insert Curative Name] | [e.g., Adiprene L-100] | [e.g., 4.0 - 4.4] | [e.g., 95] | [Calculate based on equivalents] |

| [Insert Curative Name] | [Insert Prepolymer Name] | [Insert % NCO] | [Insert Stoichiometry] | [Calculate based on equivalents] |

| [Insert Curative Name] | [Insert Prepolymer Name] | [Insert % NCO] | [Insert Stoichiometry] | [Calculate based on equivalents] |

Table 2: Example Pot Life of Diamine Curative and Isocyanate Prepolymer Systems

| Curative/Prepolymer System | Mix Temperature (°C) | Mass of Mix (g) | Pot Life (minutes) |

| [e.g., Curative A / Prepolymer X] | [e.g., 70] | [e.g., 100] | [Insert from TDS] |

| [e.g., Curative A / Prepolymer X] | [e.g., 100] | [e.g., 100] | [Insert from TDS] |

| [e.g., Curative B / Prepolymer Y] | [e.g., 70] | [e.g., 100] | [Insert from TDS] |

Experimental Protocols

The following are generalized protocols for the synthesis of a polyurethane elastomer using a diamine curative.

Materials and Equipment

-

Isocyanate prepolymer

-

Diamine curative (e.g., Versalink®)

-

Vacuum oven

-

Mixing vessel

-

Mechanical stirrer

-

Mold

-

Personal Protective Equipment (PPE): safety glasses, gloves, lab coat

Protocol for Polyurethane Elastomer Synthesis

-

Preparation of Prepolymer:

-

Preheat the isocyanate prepolymer to the temperature recommended on its technical data sheet (typically 70-100 °C) in an oven.

-

Degas the prepolymer under vacuum until bubbling ceases to remove any dissolved gases.

-

-

Preparation of Curative:

-

Melt the diamine curative to a homogenous liquid at the temperature specified in its TDS.

-

Ensure the curative is completely melted and free of solid particles.

-

-

Mixing:

-

Weigh the required amount of the preheated, degassed prepolymer into a mixing vessel.

-

Calculate and weigh the stoichiometric amount of the melted curative.

-

Add the curative to the prepolymer and mix thoroughly for the time specified in the TDS, typically 1-3 minutes. Ensure a homogenous mixture is achieved, avoiding excessive air entrapment.

-

-

Casting:

-

Pour the mixed liquid polyurethane system into a preheated mold.

-

If necessary, degas the mixture in the mold to remove any air bubbles introduced during mixing.

-

-

Curing:

-

Place the filled mold in an oven at the recommended curing temperature and for the specified duration as per the TDS.

-

The curing schedule may involve a primary cure at a lower temperature followed by a post-cure at a higher temperature to achieve optimal properties.

-

-

Demolding:

-

Once the curing cycle is complete, allow the mold to cool to room temperature before demolding the polyurethane part.

-

Visualizations

The following diagrams illustrate the key processes in polyurethane synthesis.

Caption: Workflow for Polyurethane Elastomer Synthesis.

Caption: Formation of Urea Linkage in Polyurethane Synthesis.

Application Notes and Protocols for Casting with Cyanacure Curative

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyanacure, chemically known as 2,2'-(1,2-Ethanediylbis(thio))bisbenzenamine, is an aromatic diamine curative utilized in the production of high-performance polyurethane elastomers. It serves as a direct replacement for 4,4'-methylene-bis(2-chloroaniline) (MBCA, or MOCA), a substance now considered a suspected carcinogen.[1] When combined with an isocyanate-terminated prepolymer like Adiprene L-100, this compound facilitates a curing reaction that results in a strong, rubbery solid.

This document provides detailed application notes and protocols for casting with this compound curative, specifically with Adiprene L-100. The resulting polyurethane elastomers exhibit high tensile strength and resilience, coupled with excellent resistance to abrasion, oils, solvents, and low temperatures.[2][3] Castings made with this compound are comparable in strength to those made with MBCA but offer slightly greater elasticity.[1]

Safety Precautions

Before handling this compound and its associated reagents, it is crucial to review the Safety Data Sheet (SDS) for each chemical. Personal Protective Equipment (PPE), including but not limited to safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times. All procedures should be conducted in a well-ventilated area, preferably within a fume hood, to avoid inhalation of vapors.

Emergency Procedures:

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes and seek medical attention.

-

Skin Contact: Wash the affected area thoroughly with soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.

-

Inhalation: Move to an area with fresh air. If breathing becomes difficult, seek immediate medical attention.

-

Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Quantitative Data Summary

The physical properties of the cured polyurethane elastomer are highly dependent on the stoichiometric ratio of this compound to the isocyanate prepolymer. A stoichiometry of 95% is generally recommended to achieve a well-balanced set of physical properties.[4] Adjusting the amount of this compound will alter the stoichiometry and, consequently, the final hardness and other mechanical properties of the elastomer. For instance, a higher stoichiometric ratio can increase the Shore A hardness into the 88-92 range.[5]

The following table summarizes the typical physical properties of Adiprene L-100 cured with an aromatic diamine curative at a 95% stoichiometric ratio.

| Physical Property | Typical Value | Test Method |

| Hardness | 90 Shore A | ASTM D2240 |

| 100% Modulus | 1100 psi (7.6 MPa) | ASTM D412 |

| 300% Modulus | 2100 psi (14.5 MPa) | ASTM D412 |

| Tensile Strength | 4500 psi (31.0 MPa) | ASTM D412 |

| Elongation | 450% | ASTM D412 |

| Tear Strength | 75 lb/in (13.1 kN/m) | ASTM D624 |

| Resilience (Rebound) | 45% | ASTM D2632 |

Note: These values are representative of Adiprene L-100 cured with a standard aromatic diamine (MBCA) and serve as a close approximation for this compound-cured systems. Actual values may vary based on the precise stoichiometry, curing conditions, and specific batch of reagents.

Experimental Protocols

Stoichiometry Calculation

The precise amount of this compound curative required is determined by the percent isocyanate (%NCO) of the Adiprene L-100 prepolymer and the desired stoichiometry. The calculation is as follows:

Parts per hundred resin (phr) of this compound = (Equivalent Weight of Curative × %NCO of Prepolymer × Desired Stoichiometry) / 42 [6]

Where:

-

Equivalent Weight of this compound: 152.2 g/eq

-

%NCO of Adiprene L-100: This value is lot-specific and can be found on the certificate of analysis (typically around 4.1%).

-

Desired Stoichiometry: Expressed as a decimal (e.g., 95% = 0.95).

-

42: The molecular weight of the NCO group.

Casting Workflow

The following diagram outlines the general workflow for casting with this compound curative.

Detailed Methodologies

1. Preparation of Materials and Mold:

-

Adiprene L-100 Prepolymer: Pre-heat the Adiprene L-100 to 70-80°C to reduce its viscosity. This can be done in a temperature-controlled oven.

-

This compound Curative: this compound is a solid at room temperature and should be melted to a liquid state at 100-110°C before use.

-

Mold Preparation: The mold should be clean and dry. Apply a suitable mold release agent to all surfaces that will come into contact with the polyurethane. Pre-heat the mold to the curing temperature of 90°C to prevent thermal shock and ensure uniform curing.[5]

2. Mixing and Degassing:

-

Accurately weigh the pre-heated Adiprene L-100 and the molten this compound into a mixing container based on the stoichiometry calculation.

-

Mix the two components thoroughly for 2-3 minutes, scraping the sides and bottom of the container to ensure a homogeneous mixture. Avoid excessive whipping to minimize air entrapment.

-

Place the mixing container in a vacuum chamber and apply a vacuum to degas the mixture. Continue degassing until the bubbling subsides, which typically takes 5-10 minutes. The mixture will rise and then fall as the air is removed.

3. Casting and Curing:

-

Carefully pour the degassed mixture into the pre-heated mold. Pour in a steady stream and at a low point in the mold to minimize the introduction of air bubbles.

-

Place the filled mold in an oven set to 90°C. The initial cure time will vary depending on the size and complexity of the part, but 1-2 hours is a typical starting point. This compound has a pot life of approximately 10-12 minutes.[1]

-

After the initial cure, the part can be demolded. The part will be handleable but will not have achieved its final physical properties.

-

For optimal performance, a post-curing step is recommended. Place the demolded part in an oven at 70°C for 16 hours.[4] This allows for the completion of the chemical reactions and the development of the full mechanical properties of the elastomer.

Curing Chemistry

The curing process involves the reaction of the isocyanate groups (-NCO) of the Adiprene L-100 prepolymer with the amine groups (-NH2) of the this compound curative. This polyaddition reaction forms urea linkages, resulting in a cross-linked polyurethane-urea network.

References

Application Notes and Protocols: The Investigational Use of Cyanacure™ in Biomedical Polymer Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyanacure™ is an aromatic diamine curative, chemically identified as 2,2'-(1,2-Ethanediylbis(thio))bisbenzenamine. While traditionally used as a curative for polyurethane prepolymers in industrial applications, its potential utility in the synthesis of biomedical polymers, specifically poly(urethane-urea)s (PUUs), presents an area of active investigation. The incorporation of aromatic diamine chain extenders like this compound™ into the polymer backbone can significantly influence the material's mechanical properties, thermal stability, and degradation profile.

These application notes provide a framework for exploring the use of this compound™ and structurally similar aromatic diamines in the research and development of novel biomedical polymers. The protocols outlined below are based on established methodologies for the synthesis and characterization of biomedical-grade polyurethanes and should be adapted to specific research needs.

Disclaimer: The application of this compound™ in biomedical research is investigational. Researchers must conduct thorough biocompatibility and safety assessments for any new polymer formulation intended for medical use.

Rationale for Use in Biomedical Polymers

The reaction between an isocyanate-terminated prepolymer and a diamine curative, such as this compound™, results in the formation of urea linkages. These linkages are known to form strong, bidentate hydrogen bonds, leading to well-organized hard segment domains within the polymer matrix. This microstructure can impart desirable properties for biomedical applications, including:

-

High Mechanical Strength and Elasticity: The strong physical crosslinks provided by urea groups can enhance tensile strength and toughness, making these materials suitable for applications requiring durability, such as in medical device components.

-

Tunable Degradation Rates: The nature of the chain extender influences the hydrolytic and oxidative stability of the polymer. Aromatic structures may alter degradation kinetics compared to aliphatic chain extenders.

-

Thermal Stability: The robust hydrogen bonding contributes to improved thermal stability of the resulting polymer.

Quantitative Data Summary

The following tables present representative data for poly(urethane-urea)s synthesized with different types of diamine chain extenders. This data is intended to serve as a comparative baseline for researchers investigating this compound™.

Table 1: Comparative Mechanical Properties of Poly(urethane-urea) Films

| Chain Extender Type | Tensile Strength (MPa) | Elongation at Break (%) | Shore D Hardness |

| Aliphatic Diamine (e.g., 1,2-Ethanediamine) | 30 - 45 | 400 - 600 | 45 - 55 |

| Aromatic Diamine (Hypothetical this compound™) | 45 - 60 | 300 - 500 | 60 - 75 |

| Aliphatic Diol (e.g., 1,4-Butanediol) | 25 - 40 | 500 - 700 | 40 - 50 |

Note: Data for this compound™ is hypothetical and based on expected trends for aromatic diamine chain extenders, which tend to increase hardness and tensile strength.[1][2][3][4]

Table 2: Representative Biocompatibility Data

| Assay Type (Standard) | Test Polymer | Result | Interpretation |

| In Vitro Cytotoxicity (ISO 10993-5) | PUU with Aromatic Diamine | >70% Cell Viability | Non-cytotoxic |

| Hemolysis (ISO 10993-4) | PUU with Aromatic Diamine | <2% Hemolysis | Non-hemolytic |

| Platelet Adhesion (ISO 10993-4) | PUU with Aromatic Diamine | Low Adhesion | Good Hemocompatibility |

Note: Biocompatibility is highly dependent on the complete polymer formulation, processing, and sterilization methods. The data presented are desirable outcomes for a biomedical-grade polymer.[5][6][7][8][9][10][11]

Experimental Protocols

Synthesis of a Poly(urethane-urea) using this compound™

This protocol describes a two-step solution polymerization method.

Materials:

-

Polyol (e.g., Polycarbonate diol, PCL, PTMO)

-

Diisocyanate (e.g., MDI, HDI)

-

This compound™ (or other diamine chain extender)

-

Anhydrous Dimethylacetamide (DMAc) or other suitable solvent

-

Catalyst (e.g., Dibutyltin dilaurate, if necessary)

-

Nitrogen gas supply

-

Reaction vessel with mechanical stirrer, thermometer, and nitrogen inlet/outlet

Protocol:

-

Prepolymer Synthesis:

-

Dry the polyol under vacuum at 80-100°C for 4-6 hours to remove moisture.

-

Set up the reaction vessel under a nitrogen atmosphere.

-

Add the dried polyol and anhydrous DMAc to the vessel and stir until dissolved.

-

Slowly add the diisocyanate to the polyol solution while maintaining the temperature at 60-70°C. A typical molar ratio of NCO:OH is 2:1.

-

Allow the reaction to proceed for 2-4 hours to form the isocyanate-terminated prepolymer. Monitor the reaction progress by titrating for the NCO content.

-

-

Chain Extension:

-

Prepare a solution of this compound™ in anhydrous DMAc. The molar amount of diamine should be approximately stoichiometric to the remaining NCO groups in the prepolymer (a 1:1 ratio of NH₂ to NCO is typical).

-

Cool the prepolymer solution to room temperature.

-

Slowly add the this compound™ solution to the stirring prepolymer solution. An increase in viscosity will be observed.

-

Continue stirring for an additional 2-4 hours at room temperature to complete the polymerization.

-

-

Polymer Isolation:

-

Precipitate the polymer by slowly pouring the polymer solution into a non-solvent such as methanol or deionized water.

-

Wash the precipitated polymer multiple times with the non-solvent to remove residual solvent and unreacted monomers.

-

Dry the final polymer in a vacuum oven at 50-60°C until a constant weight is achieved.

-

In Vitro Cytotoxicity Testing: Elution Method (ISO 10993-5)

Materials:

-

Polymer film sample (sterilized)

-

L929 mouse fibroblast cell line (or other appropriate cell line)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well cell culture plates

-

Positive control (e.g., organotin-stabilized PVC)

-

Negative control (e.g., high-density polyethylene)

-

Neutral Red assay kit or similar viability assay

Protocol:

-

Extract Preparation:

-

Prepare extracts of the test polymer, positive control, and negative control by incubating the materials in complete cell culture medium at 37°C for 24 hours. The surface area to medium volume ratio should be in accordance with ISO 10993-12 (e.g., 3 cm²/mL).

-

After incubation, sterile filter the extracts.

-

-

Cell Seeding:

-

Seed L929 cells into a 96-well plate at a density of 1 x 10⁴ cells/well.

-

Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

-

-

Cell Exposure:

-

Remove the culture medium from the wells and replace it with the prepared material extracts (100% concentration and serial dilutions). Include wells with fresh medium as a blank control.

-

Incubate the cells with the extracts for 24 hours.

-

-

Viability Assessment (Neutral Red Uptake Assay):

-

Remove the extracts and wash the cells with PBS.

-

Add medium containing Neutral Red dye and incubate for 2-3 hours.

-

Wash the cells and then add a destain solution to solubilize the dye taken up by viable cells.

-

Measure the absorbance at the appropriate wavelength (e.g., 540 nm) using a plate reader.

-

Calculate cell viability as a percentage relative to the negative control. A reduction in viability of more than 30% is typically considered a cytotoxic effect.[6][7][8][11][12]

-

Hemocompatibility Testing: Hemolysis Assay (ISO 10993-4)

Materials:

-

Polymer film sample

-

Fresh human blood with anticoagulant (e.g., citrate)

-

Phosphate Buffered Saline (PBS)

-

Positive control (deionized water)

-

Negative control (PBS)

-

Spectrophotometer

Protocol:

-

Sample Preparation:

-

Place the test polymer in a tube containing PBS and incubate at 37°C for 30 minutes to pre-condition.

-

-

Blood Dilution:

-

Dilute the fresh human blood with PBS.

-

-

Incubation:

-

Add the diluted blood to the tubes containing the test polymer, positive control, and negative control.

-

Incubate the tubes at 37°C for 60-120 minutes with gentle agitation.

-

-

Analysis:

-

Centrifuge the tubes to pellet the red blood cells.

-

Carefully collect the supernatant.

-

Measure the absorbance of the supernatant at a wavelength corresponding to hemoglobin (e.g., 545 nm).

-

-

Calculation:

Visualizations

Caption: Experimental workflow for synthesis and evaluation of a this compound™-based polymer.

References

- 1. scispace.com [scispace.com]

- 2. researchgate.net [researchgate.net]

- 3. The Role of PU Chain Extenders in Polyurethane Elastomers – T&C Chem International Marketing, Sales and Distribution Company [tncintlchem.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. nhiso.com [nhiso.com]

- 7. Toxic or not toxic? The specifications of the standard ISO 10993-5 are not explicit enough to yield comparable results in the cytotoxicity assessment of an identical medical device - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cytotoxic Properties of Polyurethane Foams for Biomedical Applications as a Function of Isocyanate Index [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. Frontiers | Blood-Contacting Biomaterials: In Vitro Evaluation of the Hemocompatibility [frontiersin.org]

- 11. taglus.com [taglus.com]

- 12. cdn.standards.iteh.ai [cdn.standards.iteh.ai]

- 13. Development and hemocompatibility testing of nitric oxide releasing polymers using a rabbit model of thrombogenicity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. research.rug.nl [research.rug.nl]

Application Notes and Protocols for High-Performance Elastomers

An Overview of Curing Agents in Elastomer Formulation

The development of high-performance elastomers is critically dependent on the selection of an appropriate curing or crosslinking agent. While the specific trade name "Cyanacure" did not yield detailed application data in public literature, the principles of elastomer curing are well-established. This document provides a generalized overview and protocols applicable to common curing systems for polyurethane elastomers, a major class of high-performance materials. The data and protocols presented here are representative and intended to serve as a guide for researchers and scientists in the field.

Quantitative Data Summary

The performance of an elastomer is defined by its mechanical and thermal properties, which are directly influenced by the curing agent and the overall formulation. Below is a table summarizing typical data for a polyurethane elastomer system cured with a diisocyanate-based agent.

| Property | Test Method | Cured Elastomer Value |

| Mechanical Properties | ||

| Hardness (Shore A) | ASTM D2240 | 85 - 95 |

| Tensile Strength (MPa) | ASTM D412 | 35 - 50 |

| Ultimate Elongation (%) | ASTM D412 | 400 - 600 |

| Tear Strength (kN/m) | ASTM D624 | 70 - 100 |

| Compression Set (22h @ 70°C, %) | ASTM D395 | 20 - 30 |

| Thermal Properties | ||

| Glass Transition Temp. (Tg, °C) | DSC | -30 to -50 |

| Service Temperature Range (°C) | - | -40 to +100 |

Experimental Protocols

Protocol 1: Preparation of a Polyurethane Elastomer Test Specimen

This protocol describes the preparation of a polyurethane elastomer sheet from which test specimens can be cut.

Materials:

-

Polyol (e.g., Poly-THF, Polyester polyol)

-

Diisocyanate Curing Agent (e.g., MDI, TDI)

-

Chain Extender (e.g., 1,4-Butanediol)

-

Catalyst (e.g., Dabco 33-LV)

-

Degassing agent

-

Mold release agent

-

Clean, dry mixing vessels

-

Mechanical stirrer

-

Vacuum oven

-

Heated press

Procedure:

-

Pre-treatment: Dry the polyol and chain extender under vacuum at 80-100°C for 1-2 hours to remove moisture.

-

Mixing:

-

In a clean, dry mixing vessel, combine the pre-heated polyol and chain extender.

-

Add the catalyst and mix thoroughly for 60 seconds.

-

Degas the mixture under vacuum until bubbling ceases.

-

-

Curing Agent Addition:

-

Add the stoichiometric amount of the diisocyanate curing agent to the mixture.

-

Mix vigorously for 30-60 seconds, ensuring a homogenous mixture. Avoid excessive air entrapment.

-

-

Casting:

-

Pour the reacting mixture into a pre-heated (100°C) and mold-released steel mold.

-

-

Curing:

-

Place the filled mold in a heated press or oven at 100-120°C.

-

Cure for the time recommended by the curing agent supplier (typically 1-2 hours).

-

-

Post-Curing:

-

Demold the elastomer sheet and post-cure in an oven at 100°C for 16-24 hours to ensure complete reaction and stabilization of properties.

-

-

Specimen Preparation:

-

Allow the sheet to condition at room temperature for at least 24 hours before cutting test specimens according to ASTM standards.

-

Visualizations

Chemical Pathway

Experimental Workflow

Application Notes and Protocols for Post-Curing of Cyanacure-Cured Polyurethanes

Introduction

This document provides detailed application notes and experimental protocols for the post-curing of polyurethanes cured with Cyanacure, a polyamine curative. These guidelines are intended for researchers, scientists, and drug development professionals working with polyurethane elastomers, specifically those based on TDI-terminated prepolymers like Adiprene L-100.

Post-curing is a critical secondary thermal treatment applied to polyurethane elastomers after the initial curing phase. This process is essential for optimizing the material's mechanical properties, thermal stability, and overall performance. The application of a well-defined post-curing procedure can lead to significant enhancements in tensile strength, hardness, and compression set, which are crucial for demanding applications.

This compound has been identified as a viable replacement for 4,4'-methylene-bis-2-chloroaniline (MBCA or MOCA) as a curative for Adiprene L-100, offering the advantage of a lower curing temperature (90°C compared to 113°C for MBCA).[1] This document will focus on the post-curing procedures for Adiprene L-100 cured with this compound or similar aromatic diamine curatives.

The Role of Post-Curing in Polyurethane Elastomers

The initial reaction between the isocyanate groups of the prepolymer (e.g., Adiprene L-100) and the amine groups of the curative (e.g., this compound) forms a partially cross-linked network. While the material may appear solid and handleable after the initial cure, the polymer network is not yet fully developed. Post-curing at an elevated temperature provides the necessary energy to:

-

Complete the primary curing reaction: Drive the reaction between any remaining isocyanate and amine groups to completion.

-

Promote secondary cross-linking: Encourage the formation of additional cross-links, such as allophanate and biuret linkages, which further strengthen the polymer network.

-

Enhance phase separation: Improve the microphase separation between the hard and soft segments of the polyurethane, leading to better-defined physical domains and improved mechanical properties.

-

Relieve internal stresses: Anneal any internal stresses that may have developed during the initial casting and curing process.

Proper post-curing results in a more homogenous and stable polymer network, leading to enhanced physical and performance properties of the final product.[2]

Quantitative Data on Post-Curing Effects

The following tables summarize the impact of post-curing on the mechanical properties of aromatic diamine-cured polyurethanes based on Adiprene L-100. While specific data for this compound is not extensively available in open literature, the data presented for similar aromatic diamine curatives like MBCA provides a strong indication of the expected improvements.

Table 1: Effect of Post-Curing Time on Mechanical Properties of Adiprene L-100 Cured with an Aromatic Diamine (MBCA)

| Post-Curing Time at 70°C (158°F) | Shore A Hardness | 300% Modulus (psi) | Tensile Strength (psi) | Elongation (%) |

| No Post-Cure (Initial Cure: 1 hr at 100°C) | 88 | 1800 | 4000 | 480 |

| 4 hours | 90 | 2000 | 4300 | 460 |

| 8 hours | 91 | 2100 | 4450 | 450 |

| 16 hours | 92 | 2100 | 4500 | 450 |

Data is representative of Adiprene L-100 cured with MBCA and post-cured as indicated.[1] Similar trends are expected for this compound-cured systems.

Table 2: Effect of Post-Curing Temperature on Shore A Hardness of a TDI-Based Polyurethane

| Post-Curing Temperature (for 16 hours) | Shore A Hardness |

| Room Temperature (23°C) | 85 |

| 70°C | 92 |

| 90°C | 93 |

| 110°C | 94 |

This data illustrates the general trend of increasing hardness with higher post-curing temperatures for TDI-based polyurethane elastomers.

Experimental Protocols

The following protocols provide a detailed methodology for the preparation, curing, and post-curing of this compound-cured Adiprene L-100 test specimens for mechanical property evaluation.

Materials and Equipment

-

Prepolymer: Adiprene L-100 (TDI-terminated polyether prepolymer)

-

Curative: this compound (aromatic diamine)

-

Mixing and Casting:

-

Vacuum oven or desiccator

-

Temperature-controlled oven

-

Mixing vessel (e.g., disposable polypropylene beaker)

-

Stirring rod or mechanical mixer

-

Molds for test specimens (e.g., steel or aluminum plates with spacers for sheets, or specific molds for tensile bars)

-

Mold release agent

-

-

Mechanical Testing:

-

Shore A Durometer (as per ASTM D2240)

-

Universal Testing Machine with extensometer (for tensile testing as per ASTM D412)

-

Protocol for Specimen Preparation and Initial Curing

-

Preparation of Adiprene L-100:

-